

## Application Notes and Protocols for (rac)-ZK-304709 In Vitro Assays

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Compound of Interest

Compound Name: (rac)-ZK-304709

Cat. No.: B611951

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(rac)-ZK-304709 is a potent, orally available, multi-target inhibitor of several key protein kinases implicated in cancer progression. It functions as a nanomolar inhibitor of a range of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and the platelet-derived growth factor receptor beta (PDGFR-β).[1][2] This broad-spectrum activity allows (rac)-ZK-304709 to concurrently target multiple oncogenic pathways, including cell cycle progression, angiogenesis, and tumor cell proliferation. In preclinical studies, (rac)-ZK-304709 has demonstrated dose-dependent suppression of proliferation and colony formation in human neuroendocrine tumor (NET) cell lines, such as BON and QGP-1.[3] Its mechanism of action involves the induction of G2 cell cycle arrest and apoptosis.[3]

While specific IC50 values for **(rac)-ZK-304709** are not readily available in the public domain, extensive data exists for its close derivative, Roniciclib (BAY 1000394). Roniciclib is a pan-CDK inhibitor that emerged from the lead optimization of **(rac)-ZK-304709**.[4] The quantitative data presented below pertains to Roniciclib and is expected to be indicative of the activity of **(rac)-ZK-304709**.

## **Quantitative Data**

The inhibitory activity of Roniciclib (BAY 1000394), a close derivative of **(rac)-ZK-304709**, against a panel of cyclin-dependent kinases is summarized below.

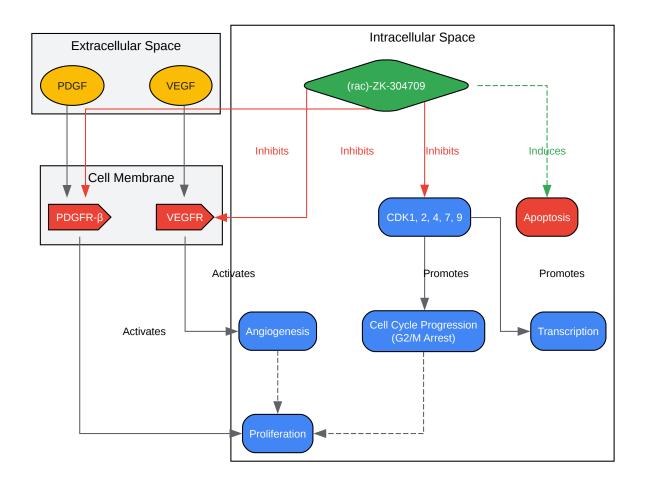


Target	IC50 (nM)
CDK1/cyclin B	7
CDK2/cyclin E	9
CDK4/cyclin D	11
CDK7/cyclin H	25
CDK9/cyclin T1	5
Data presented is for Roniciclib (BAY 1000394) as a surrogate for (rac)-ZK-304709.[5][6]	

## **Signaling Pathways and Experimental Workflows**

The multi-targeted nature of **(rac)-ZK-304709** allows it to interfere with several critical signaling pathways involved in tumorigenesis.

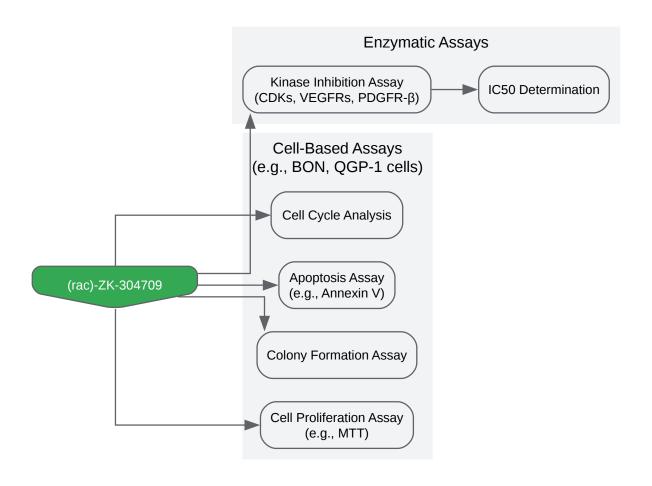




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Mechanism of action of (rac)-ZK-304709.





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### References

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- 2. medkoo.com [medkoo.com]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[1-{[1-{[1-{2-2-2-4]}]amino}phenyl]oxy}-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols for (rac)-ZK-304709 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611951#rac-zk-304709-in-vitro-assay-protocol]

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